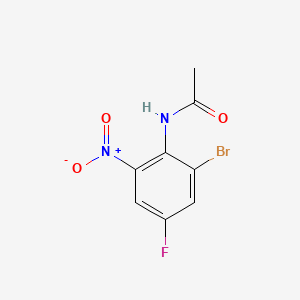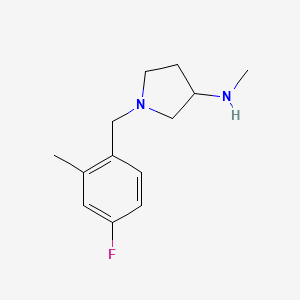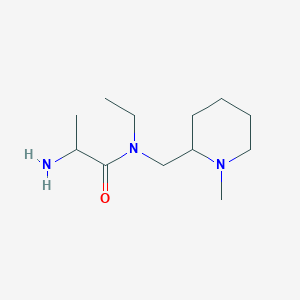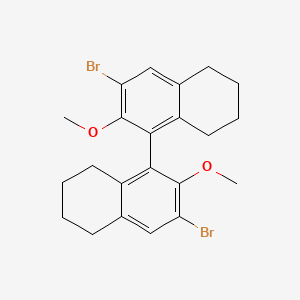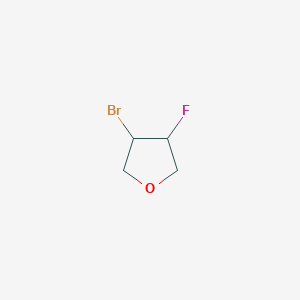
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a cyclopropyl group, and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Substituted Phenyl Ring: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), alkoxide ions (RO-)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a dechlorinated product
Substitution: Formation of hydroxyl or alkoxy derivatives
Aplicaciones Científicas De Investigación
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol moiety.
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)ethanol: Similar structure but with an ethanol moiety instead of a methanol moiety.
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)amine: Similar structure but with an amine group instead of a methanol moiety.
Uniqueness
(5-Chloro-2-(cyclopropyl(methyl)amino)phenyl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1178875-70-1 |
|---|---|
Fórmula molecular |
C17H18ClNO |
Peso molecular |
287.8 g/mol |
Nombre IUPAC |
[5-chloro-2-[cyclopropyl(methyl)amino]phenyl]-phenylmethanol |
InChI |
InChI=1S/C17H18ClNO/c1-19(14-8-9-14)16-10-7-13(18)11-15(16)17(20)12-5-3-2-4-6-12/h2-7,10-11,14,17,20H,8-9H2,1H3 |
Clave InChI |
VTRRCJPSCXOCEF-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CC1)C2=C(C=C(C=C2)Cl)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


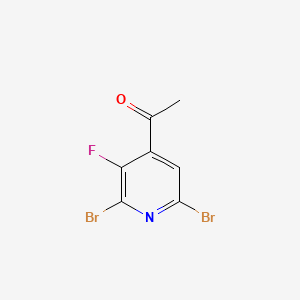
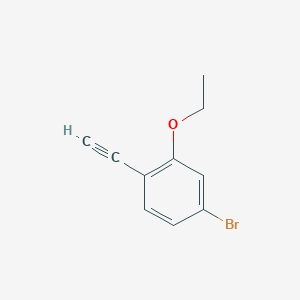
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)


